molecular formula C16H26O B3395636 2-(3,5-Di-tert-butylphenyl)ethanol CAS No. 858859-67-3

2-(3,5-Di-tert-butylphenyl)ethanol

Cat. No. B3395636
M. Wt: 234.38 g/mol
InChI Key: BHZUDPUPBDUULY-UHFFFAOYSA-N
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Description

“2-(3,5-Di-tert-butylphenyl)ethanol” is a chemical compound with the molecular formula C16H26O . It is used in various applications including organic synthesis and pharmaceuticals .


Synthesis Analysis

The synthesis of “2-(3,5-Di-tert-butylphenyl)ethanol” involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride . This leads to the formation of one-dimensional coordination polymers . Another synthesis method involves the reaction of chloromethylated polystyrene with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Di-tert-butylphenyl)ethanol” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 234.38 .


Chemical Reactions Analysis

Chemical oxidation of “2-(3,5-Di-tert-butylphenyl)ethanol” by PbO2 or K3[Fe(CN)6], as well as exposure to UV irradiation, leads to the formation of free radicals . These radicals are stable for several days in solutions and more than 1 month in solid samples .

Safety And Hazards

Safety data sheets suggest that exposure to “2-(3,5-Di-tert-butylphenyl)ethanol” should be avoided and personal protective equipment should be used . It is also recommended to avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

2-(3,5-ditert-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11,17H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZUDPUPBDUULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Di-tert-butylphenyl)ethanol

Synthesis routes and methods

Procedure details

To a solution of the title product of Example 18 (500 mg, 2.14 mmoles) in ethanol (10 ml) is added a solution of sodium borohydride (80.8 mg, 2.14 mmoles) in water (1 ml). After disappearance of starting material as judged by TLC, excess reagent is destroyed by addition of acetic acid, and the mixture concentrated. The residue is partitioned between diethyl ether and water, the organic layer dried over sodium sulfate, filtered, and evaporated. Chromatography of the residue over silica gel using mixtures of ethyl acetate and hexane as eluents affords the title compound.
Name
title product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
80.8 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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